5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)-
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Overview
Description
3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trichloromethyl group and a dihydroisoxazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent such as triphosgene. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the dihydroisoxazole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole
- 3-methyl-5-(trichloromethyl)-1,2,4-thiadiazole
- 3-methyl-5-(trichloromethyl)-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is unique due to its dihydroisoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
135351-22-3 |
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Molecular Formula |
C5H6Cl3NO2 |
Molecular Weight |
218.46 g/mol |
IUPAC Name |
3-methyl-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C5H6Cl3NO2/c1-3-2-4(10,11-9-3)5(6,7)8/h10H,2H2,1H3 |
InChI Key |
NCQUGHQZHYBEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(C1)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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